Methyl 5,5,5-trifluoro-3-oxopentanoate
Overview
Description
“Methyl 5,5,5-trifluoro-3-oxopentanoate” is a chemical compound with the CAS Number: 915213-24-0 . Its molecular weight is 184.11 and its IUPAC name is methyl 5,5,5-trifluoro-3-oxopentanoate .
Molecular Structure Analysis
The InChI code for “Methyl 5,5,5-trifluoro-3-oxopentanoate” is 1S/C6H7F3O3/c1-12-5 (11)2-4 (10)3-6 (7,8)9/h2-3H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5,5,5-trifluoro-3-oxopentanoate” is a liquid at room temperature . .Scientific Research Applications
Green Solvent in Membrane Fabrication
Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, also known as Rhodiasolv® PolarClean, has been used as a green solvent in the preparation of poly(vinylidine fluoride) (PVDF) hollow fiber membranes. Its water solubility promotes a unique combination of phase separation processes during membrane formation, influencing the morphology, roughness, mechanical properties, and water permeability of the membranes (Hassankiadeh et al., 2015).
Mass Spectral Analysis in Complex Formation
Mass spectral analysis of Schiff bases derived from 1,1,1-trifluoro-2,4-pentanedione and their copper(II) and nickel(II) complexes, involving compounds similar to methyl 5,5,5-trifluoro-3-oxopentanoate, has been performed. This study provides insights into the fragmentation patterns and ligand-to-metal electron transfer in these complexes (Morris & Koob, 1985).
Biochemical Studies
In a biochemical context, the metabolism of compounds structurally similar to methyl 5,5,5-trifluoro-3-oxopentanoate, like 4-methyl-2-oxopentanoate, has been studied in rat pancreatic islets. These studies reveal insights into the compound's uptake, effect on islet-cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).
Synthesis of Nonproteinogenic Amino Acids
The synthesis and determination of the absolute configuration of nonproteinogenic amino acids, such as 5,5,5-trifluoroleucine, involving similar fluorinated compounds, have been reported. These synthetic approaches contribute to the field of medicinal chemistry and drug design (Weinges & Kromm, 1985).
Isotope Enrichment Analysis
A method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, suitable for isotope enrichment analysis, has been developed. This technique is crucial for studying metabolic disorders and has potential applications in pharmacokinetics and drug development (Schadewaldt, Wendel, & Hammen, 1996).
Stereoselective Syntheses
Stereoselective syntheses of fluorinated amino acids, starting from compounds like 4,4,4-trifluoro-3-methylbutanoic acid, have been achieved. These syntheses are crucial for developing novel pharmaceuticals and understanding the role of stereochemistry in biological activity (Pigza, Quach, & Molinski, 2009).
Safety and Hazards
properties
IUPAC Name |
methyl 5,5,5-trifluoro-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c1-12-5(11)2-4(10)3-6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQRIYYEIXZIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696143 | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915213-24-0 | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,5,5-trifluoro-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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